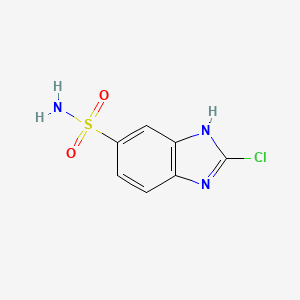![molecular formula C18H18BrN3O3S B2667193 2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile CAS No. 2379986-48-6](/img/structure/B2667193.png)
2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a bromobenzenesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The piperidine ring can be synthesized through hydrogenation, cyclization, or cycloaddition reactions . The pyridine ring is often prepared via cyclization reactions involving suitable precursors.
The key step in the synthesis involves the sulfonylation of the piperidine ring with 4-bromobenzenesulfonyl chloride, followed by the coupling of the resulting intermediate with the pyridine derivative under appropriate conditions . Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets. The bromobenzenesulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine and pyridine rings may also contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[1-(4-Chlorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile
- 2-{[1-(4-Methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile
Uniqueness
2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
2-[[1-(4-bromophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3S/c19-16-1-3-17(4-2-16)26(23,24)22-9-6-14(7-10-22)13-25-18-11-15(12-20)5-8-21-18/h1-5,8,11,14H,6-7,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCBZZVPJMWCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-fluorobenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2667110.png)

![2-[(Phenethylamino)sulfonyl]benzenaminium chloride](/img/structure/B2667112.png)
![3-(DIMETHYLAMINO)-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2667114.png)
![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride](/img/structure/B2667115.png)
![4-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}morpholine](/img/structure/B2667119.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2667126.png)

![2-[(5Z)-4-oxo-5-[(1H-pyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2667128.png)
![(E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2667129.png)
![3-methyl-6-phenyl-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2667130.png)
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2667131.png)

